Dextroamphetamine monosaccharate
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Overview
Description
Dextroamphetamine monosaccharate is a potent central nervous system stimulant and an enantiomer of amphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by enhancing the activity of certain neurotransmitters in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction conditions require careful control of temperature and pH to ensure the desired enantiomer is produced .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be used to synthesize dextroamphetamine from its precursors.
Substitution: Various substitution reactions can modify the functional groups attached to the amphetamine backbone
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phenylacetone, while reduction can yield dextroamphetamine .
Scientific Research Applications
Dextroamphetamine monosaccharate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine derivatives.
Biology: Employed in research on neurotransmitter systems and their role in behavior and cognition.
Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs .
Mechanism of Action
Dextroamphetamine monosaccharate exerts its effects by increasing the release and inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in heightened alertness, focus, and energy .
Comparison with Similar Compounds
Similar Compounds
Levoamphetamine: Another enantiomer of amphetamine with similar but less potent effects on the central nervous system.
Methylphenidate: A stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Lisdexamfetamine: A prodrug of dextroamphetamine that is converted to the active compound in the body .
Uniqueness
Dextroamphetamine monosaccharate is unique in its high potency and efficacy in treating ADHD and narcolepsy compared to its counterparts. Its specific enantiomeric form allows for more pronounced effects on the central nervous system, making it a preferred choice in clinical settings .
Properties
CAS No. |
300666-47-1 |
---|---|
Molecular Formula |
C15H23NO8 |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |
InChI Key |
VHKVKWTWHZUFIA-DGOKBZBKSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
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